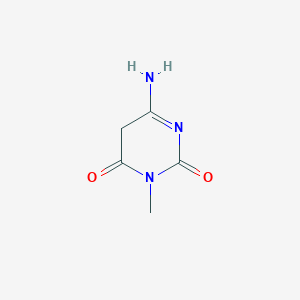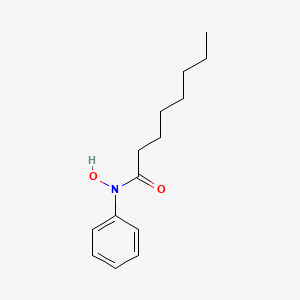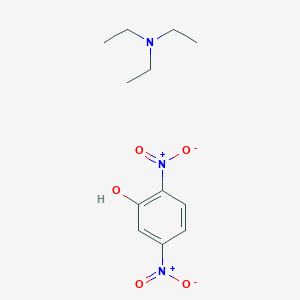
N,N-diethylethanamine;2,5-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;2,5-dinitrophenol: is a compound that combines the properties of both N,N-diethylethanamine and 2,5-dinitrophenol N,N-diethylethanamine is a tertiary amine, while 2,5-dinitrophenol is a nitrophenol derivative known for its role as an uncoupler of oxidative phosphorylation in mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of diethylamine with ethyl halides under basic conditions.
2,5-dinitrophenol: is typically synthesized by the nitration of phenol using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the reaction of diethylamine with ethylene oxide.
2,5-dinitrophenol: is produced by the controlled nitration of phenol, followed by purification processes to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,5-dinitrophenol can be reduced to 2,5-diaminophenol.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,5-dinitrophenol: 2,5-diaminophenol.
Substitution Reactions: Various substituted amines and phenols depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its effects on mitochondrial function due to the presence of 2,5-dinitrophenol.
Medicine:
- Investigated for potential therapeutic applications, particularly in metabolic studies.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
N,N-diethylethanamine:
- Acts as a base and nucleophile in chemical reactions.
- Can form hydrogen bonds and interact with various molecular targets.
2,5-dinitrophenol:
- Functions as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane.
- Increases proton permeability, leading to a decrease in ATP production and an increase in heat generation.
Comparison with Similar Compounds
Triethylamine: Another tertiary amine with similar basic properties.
2,4-dinitrophenol: A closely related nitrophenol with similar uncoupling properties.
Uniqueness:
- The combination of N,N-diethylethanamine and 2,5-dinitrophenol in a single compound provides unique chemical and biological properties.
- The presence of both a tertiary amine and a nitrophenol moiety allows for diverse reactivity and potential applications.
Properties
CAS No. |
22300-99-8 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,5-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
InChI Key |
FRCTZTJGZUICIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


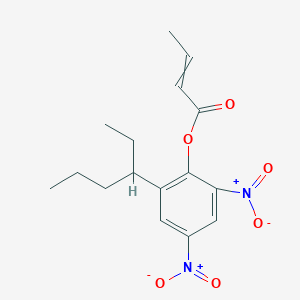
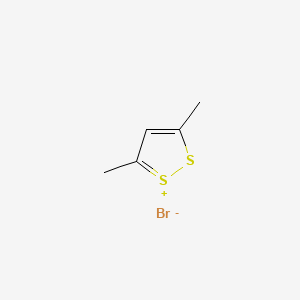
stannane](/img/structure/B14698211.png)
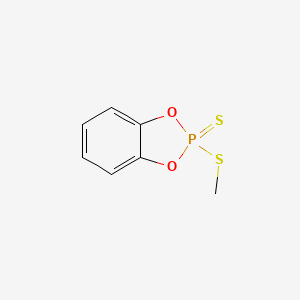

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

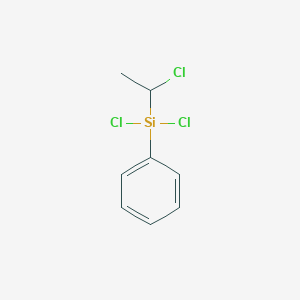
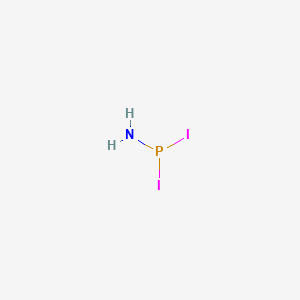
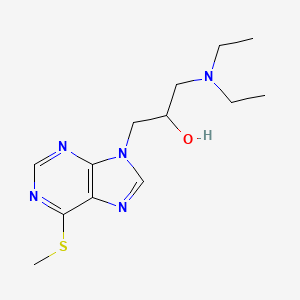
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
